molecular formula C20H17N3O2 B6011595 2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

Cat. No. B6011595
M. Wt: 331.4 g/mol
InChI Key: HAGYZVCWBVVOAS-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as QM and belongs to the class of quinazolinone derivatives. QM has been extensively studied for its various biological and pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of QM is not fully understood. However, it has been proposed that QM exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. QM has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in the regulation of cellular processes such as cell division and DNA replication.
Biochemical and Physiological Effects:
QM has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. QM has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using QM in laboratory experiments include its relatively simple synthesis, low cost, and wide range of biological activities. However, the limitations of using QM in laboratory experiments include its potential toxicity and the need for further studies to elucidate its mechanism of action.

Future Directions

There are several future directions for research on QM. These include:
1. Investigation of the potential use of QM as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
2. Elucidation of the mechanism of action of QM and identification of its cellular targets.
3. Development of new derivatives of QM with improved biological activity and reduced toxicity.
4. Investigation of the pharmacokinetics and pharmacodynamics of QM in vivo.
5. Exploration of the potential use of QM as a diagnostic agent for various diseases.
In conclusion, QM is a promising compound with a wide range of biological and pharmacological properties. Its potential applications in the field of medicinal chemistry make it an attractive candidate for further research.

Synthesis Methods

The synthesis of QM involves the condensation of 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde and 2-amino-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of QM is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

QM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological and pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. QM has also been investigated for its potential use as a diagnostic agent for various diseases, including cancer.

properties

IUPAC Name

2-[(E)-(2-oxo-1-propylindol-3-ylidene)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-23-17-10-6-4-7-13(17)15(20(23)25)12-18-21-16-9-5-3-8-14(16)19(24)22-18/h3-10,12H,2,11H2,1H3,(H,21,22,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGYZVCWBVVOAS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C\C3=NC4=CC=CC=C4C(=O)N3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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